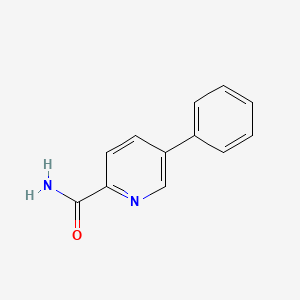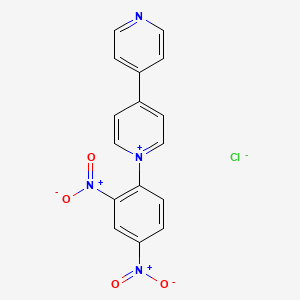
5-phenyl-2-Pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-2-Pyridinecarboxamide: is an organic compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol It is a derivative of pyridine, where a phenyl group is attached to the second position of the pyridine ring, and a carboxamide group is attached to the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2-Pyridinecarboxamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of magnetically recoverable catalysts has been explored to facilitate the synthesis of pyridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-phenyl-2-Pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-phenyl-2-Pyridinecarboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-phenyl-2-Pyridinecarboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
- Pyridine-2-carboxamide (Picolinamide)
- Pyridine-3-carboxamide (Nicotinamide)
- Pyridine-4-carboxamide (Isonicotinamide)
Comparison: 5-phenyl-2-Pyridinecarboxamide is unique due to the presence of the phenyl group at the second position of the pyridine ringCompared to other pyridinecarboxamides, this compound exhibits distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
5-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-7-6-10(8-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
Clé InChI |
VWOMXLVSLNIHMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)













